Cas no 851802-92-1 (2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole)

2-{(2-Chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a fluorinated imidazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates multiple halogen substituents, enhancing its reactivity and binding affinity in biological systems. The presence of a dihydroimidazole core and a benzoyl group suggests utility as an intermediate in synthesizing more complex heterocyclic compounds. The chloro- and fluoro-substituted aromatic rings may contribute to improved metabolic stability and target selectivity. This compound is of interest for further exploration in the development of enzyme inhibitors or receptor modulators due to its distinct electronic and steric properties. Proper handling and storage are recommended due to its reactive functional groups.
2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole structure
851802-92-1 structure
Product Name:2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
CAS No:851802-92-1
MF:C17H12ClF3N2OS
MW:384.803192138672
CID:6196731
PubChem ID:4055618
Update Time:2025-10-29

2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
    • AKOS024588945
    • 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
    • F0630-0870
    • (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone
    • 851802-92-1
    • [2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
    • Inchi: 1S/C17H12ClF3N2OS/c18-12-2-1-3-13(19)11(12)9-25-17-22-6-7-23(17)16(24)10-4-5-14(20)15(21)8-10/h1-5,8H,6-7,9H2
    • InChI Key: PLKVUCWJVJAPES-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CSC1=NCCN1C(C1C=CC(=C(C=1)F)F)=O)F

Computed Properties

  • Exact Mass: 384.0310964g/mol
  • Monoisotopic Mass: 384.0310964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 58Ų

2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole

Introduction to Compound with CAS No. 851802-92-1 and Its Applications in Chemical Biology

Today, the field of chemical biology continues to evolve rapidly, with significant advancements in the development of novel compounds that exhibit promising biological activities. One such compound, identified by its CAS number 851802-92-1, has garnered attention for its unique structural features and potential therapeutic applications. The full name of this compound is 2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole, which suggests a complex molecular architecture designed to interact with biological targets in a specific manner.

The structural framework of this compound incorporates several key functional groups that are known to influence its biological properties. The presence of a chloro substituent at the 2-position of the phenyl ring and a fluoro group at the 6-position introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity. Additionally, the methylsulfanyl group at the 2-position further enhances the compound's potential for interactions with biological molecules.

The core structure of the compound is based on an imidazole ring, which is a heterocyclic aromatic compound that is widely recognized for its biological significance. Imidazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound, particularly the 3,4-difluorobenzoyl group at the 1-position of the imidazole ring, suggests that it may interact with biological targets in a manner similar to other imidazole-based compounds that have been studied for their therapeutic potential.

In recent years, there has been considerable interest in the development of novel imidazole derivatives as potential therapeutic agents. These compounds have been explored for their ability to modulate various biological pathways, including those involved in cancer progression and inflammation. For instance, studies have shown that certain imidazole derivatives can inhibit the activity of kinases and other enzymes that are critical for cell signaling pathways. The compound with CAS no. 851802-92-1 is designed to leverage these properties by incorporating specific functional groups that enhance its binding affinity and selectivity towards target proteins.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methylsulfanyl group at the 2-position of the phenyl ring is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve this transformation with high efficiency and minimal side reactions. Similarly, the attachment of the 3,4-difluorobenzoyl group at the 1-position of the imidazole ring requires careful optimization to ensure regioselectivity and avoid unwanted byproducts.

The biological activity of this compound has been evaluated in several preclinical studies, which have demonstrated its potential as a lead molecule for further development. Initial studies have shown that it exhibits inhibitory activity against certain kinases and other enzymes involved in cancer cell proliferation. Additionally, preliminary pharmacokinetic studies suggest that it has a reasonable bioavailability and metabolic stability, which are critical factors for drug development.

The structural features of this compound also make it an attractive candidate for further exploration in drug discovery efforts. The presence of both hydrophobic and hydrophilic regions allows it to interact with both lipidic and polar biological targets, increasing its potential for broad-spectrum activity. Furthermore, the fluorine atoms at different positions on the phenyl rings contribute to its metabolic stability by reducing susceptibility to enzymatic degradation.

In conclusion, the compound with CAS no. 851802-92-1, named 2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole, represents a significant advancement in chemical biology research. Its unique structural features and promising biological activities make it a valuable tool for further investigation into potential therapeutic applications. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds great promise for contributing to future developments in medicinal chemistry.

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